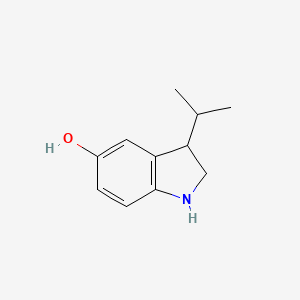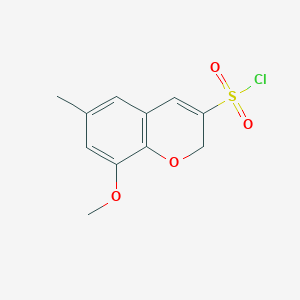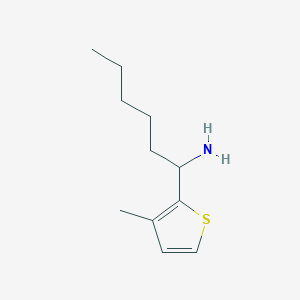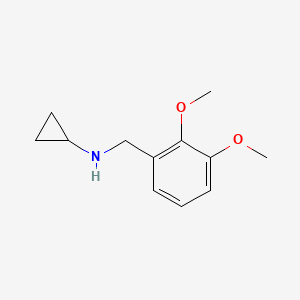
N-(2,3-Dimethoxybenzyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethoxybenzyl)cyclopropanamine: is an organic compound with the molecular formula C₁₂H₁₇NO₂ It features a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with two methoxy groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,3-dimethoxybenzaldehyde and cyclopropylamine.
Reductive Amination: The primary synthetic route involves the reductive amination of 2,3-dimethoxybenzaldehyde with cyclopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for N-(2,3-Dimethoxybenzyl)cyclopropanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: N-(2,3-Dimethoxybenzyl)cyclopropanamine can undergo oxidation reactions, typically at the methoxy groups or the amine group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced at the benzyl position or the cyclopropane ring using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Products may include N-(2,3-dimethoxybenzyl)cyclopropanone.
Reduction: Products may include N-(2,3-dimethoxybenzyl)cyclopropylamine.
Substitution: Products may include 4-bromo-N-(2,3-dimethoxybenzyl)cyclopropanamine.
科学研究应用
Chemistry
N-(2,3-Dimethoxybenzyl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
作用机制
The mechanism by which N-(2,3-Dimethoxybenzyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy groups and the cyclopropane ring can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.
相似化合物的比较
Similar Compounds
- N-(2,4-Dimethoxybenzyl)cyclopropanamine
- N-(3,4-Dimethoxybenzyl)cyclopropanamine
- N-(2,5-Dimethoxybenzyl)cyclopropanamine
Uniqueness
N-(2,3-Dimethoxybenzyl)cyclopropanamine is unique due to the specific positioning of the methoxy groups on the benzyl ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers. The 2,3-dimethoxy substitution pattern may provide distinct steric and electronic properties, influencing its interactions in chemical and biological systems.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-[(2,3-dimethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-3-4-9(12(11)15-2)8-13-10-6-7-10/h3-5,10,13H,6-8H2,1-2H3 |
InChI 键 |
IZBSYKLLPLPCKM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)CNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


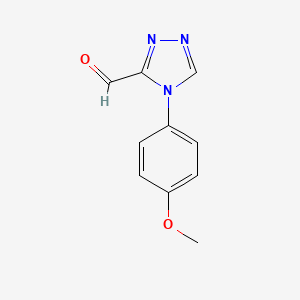
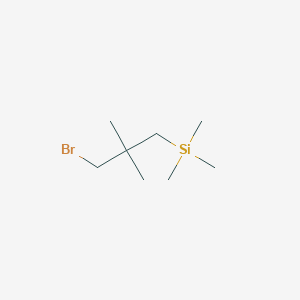
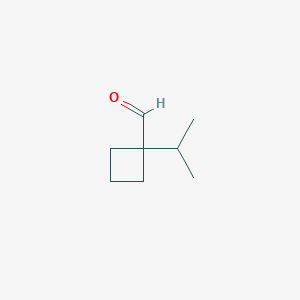
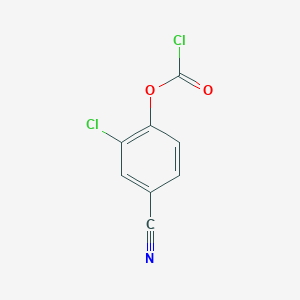
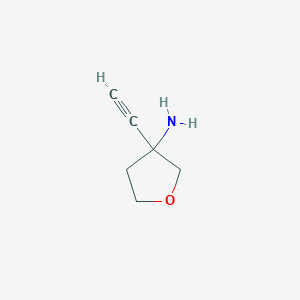
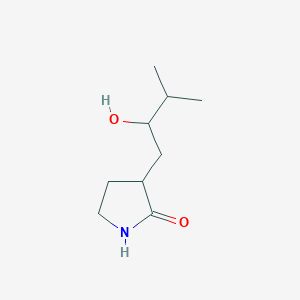

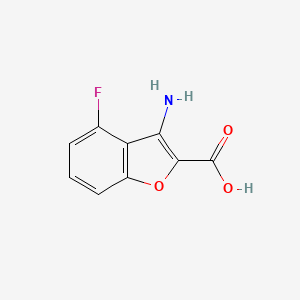
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
